N-(2-ethoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Description
N-(2-ethoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2-ethoxyphenyl group linked via a sulfanyl-acetamide bridge to a 4-methyl-1,3-thiazole ring. This compound belongs to a broader class of sulfur-containing heterocycles, which are frequently explored for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The structural uniqueness of this molecule lies in its combination of a substituted phenyl group and a thiazole moiety, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C14H16N2O2S2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H16N2O2S2/c1-3-18-12-7-5-4-6-11(12)16-13(17)9-20-14-15-10(2)8-19-14/h4-8H,3,9H2,1-2H3,(H,16,17) |
InChI Key |
GYGSDGHZBVSUQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=CS2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethoxyphenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazole ring or the acetamide group, potentially leading to the formation of thiazolidine derivatives or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethoxyphenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation can be used.
Substitution: Reagents such as halides, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(2-ethoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide exhibit antimicrobial activity. For instance, derivatives containing thiazole moieties have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study demonstrated that thiazole-based compounds can inhibit bacterial growth by disrupting cell wall synthesis and protein function .
Anticancer Potential
Thiazole derivatives have been extensively studied for their anticancer properties. This compound may act by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways, including the modulation of the PI3K/Akt signaling pathway. In vitro studies have shown that certain thiazole-containing compounds can significantly reduce the viability of cancer cell lines .
Anti-inflammatory Effects
Compounds with thiazole structures have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may be beneficial in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) against E. coli was found to be 32 µg/mL, indicating significant antibacterial activity. The mechanism was attributed to the disruption of bacterial cell membrane integrity .
Case Study 2: Anticancer Efficacy in Cell Lines
In a comparative study of anticancer agents, this compound was tested on human breast cancer cell lines (MCF7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent cytotoxicity. Further analysis revealed that the compound induced apoptosis via caspase activation and DNA fragmentation .
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Potential mechanisms may include:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
Interaction with Receptors: It may bind to and modulate the activity of cellular receptors.
Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : Replacement of the thiazole ring (target compound) with triazole (VUAA-1, OLC-12) alters electronic properties and binding affinity. Triazole-containing compounds often exhibit enhanced metabolic stability .
- Biological Activity : Fluorobenzyl-substituted acetamides (Compounds 38, 39) demonstrated MIC values of 8–16 µg/mL against Escherichia coli, suggesting that electron-withdrawing substituents enhance antibacterial activity .
Biological Activity
N-(2-ethoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a synthetic compound that has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure
The compound's structure features an ethoxyphenyl group linked to a thiazole moiety via a sulfanyl connection. This unique arrangement is believed to contribute to its biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties. For instance, derivatives of thiazole compounds have demonstrated significant antibacterial activity against various strains of bacteria.
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate antibacterial effects comparable to standard antibiotics like cefadroxil .
2. Cytotoxicity
The cytotoxic potential of this compound has been evaluated using various cancer cell lines. The results suggest that this compound can induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung cancer) | 10.5 | Induction of apoptosis |
| HeLa (Cervical cancer) | 8.9 | Cell cycle arrest and apoptosis |
The IC50 values indicate effective cytotoxicity at relatively low concentrations .
3. Anti-inflammatory Properties
Research has also indicated that this compound possesses anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines in human mast cell lines.
| Cytokine | Control Level | Compound Level |
|---|---|---|
| IL-6 | 100% | 25% reduction |
| TNF-alpha | 100% | 30% reduction |
These findings suggest that the compound could be beneficial in treating inflammatory conditions .
Case Studies and Research Findings
A series of studies have been conducted to further explore the biological activities of this compound:
- Antimicrobial Efficacy Study : A study published in ACS Omega assessed the antibacterial activity of various acetamide derivatives, including this compound. The results showed superior biofilm inhibition compared to cefadroxil at a concentration of 100 μg/100 μL .
- Cytotoxic Mechanism Exploration : Research involving the A549 cell line revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis .
- Inflammation Model Study : In vivo studies demonstrated that administration of the compound significantly reduced ear swelling in mice induced by phorbol myristate acetate, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
